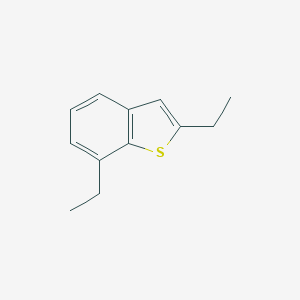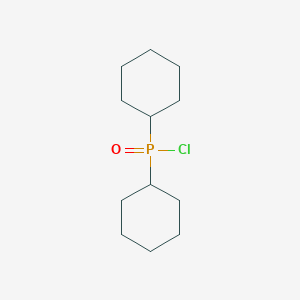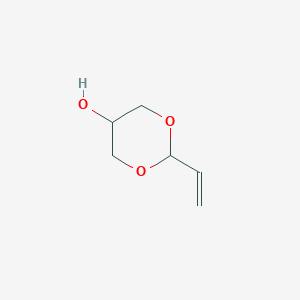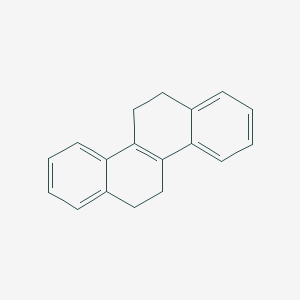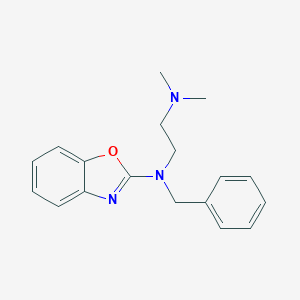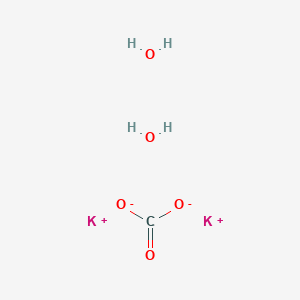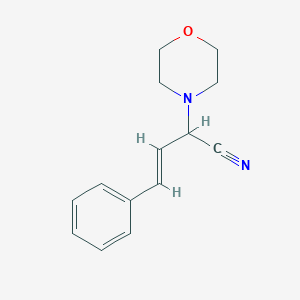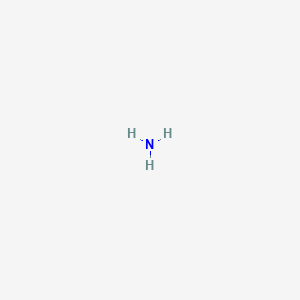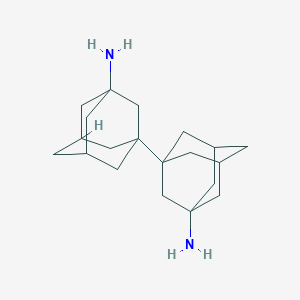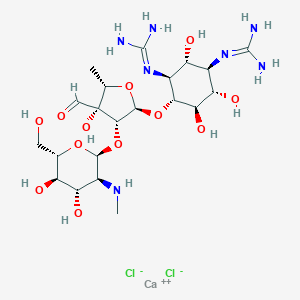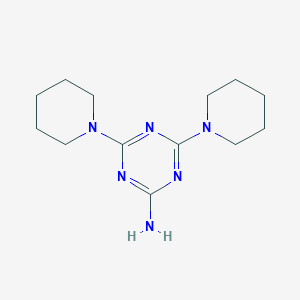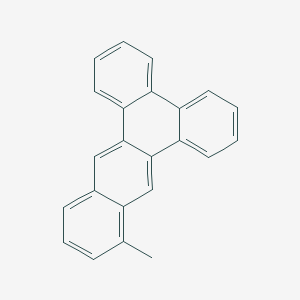
BENZO(b)TRIPHENYLENE, 10-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)triphenylene, 10-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique structure and properties. It is a highly fluorescent compound that has been studied for its potential applications in organic electronics, materials science, and biomedical research. In
Scientific Research Applications
Benzo(b)triphenylene, 10-methyl- has been studied for its potential applications in a wide range of scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage, as well as a sensor for the detection of heavy metal ions. Additionally, it has been studied for its potential use in organic electronics, such as OLEDs (organic light-emitting diodes), due to its high fluorescence efficiency and stability.
Mechanism Of Action
The mechanism of action of benzo(b)triphenylene, 10-methyl- is not fully understood, but it is believed to interact with DNA and other biomolecules through intercalation and π-π interactions. Its unique structure allows it to bind to DNA and other biomolecules in a specific manner, making it a useful tool for studying these interactions.
Biochemical And Physiological Effects
Benzo(b)triphenylene, 10-methyl- has been shown to have low toxicity in vitro, but its effects on living organisms are not well understood. It has been shown to induce DNA damage and apoptosis in cancer cells, but its effects on normal cells are not clear. Further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl-.
Advantages And Limitations For Lab Experiments
One advantage of using benzo(b)triphenylene, 10-methyl- in lab experiments is its high fluorescence efficiency and stability. This makes it a useful tool for studying biomolecular interactions and for the detection of DNA damage and heavy metal ions. However, its complex synthesis method and high cost may limit its use in some experiments.
Future Directions
There are many potential future directions for the study of benzo(b)triphenylene, 10-methyl-. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl- in living organisms. Finally, there is potential for the development of new applications for benzo(b)triphenylene, 10-methyl- in fields such as organic electronics, materials science, and biomedical research.
Synthesis Methods
The synthesis of benzo(b)triphenylene, 10-methyl- involves the reaction of 2-methylanthracene with 1,2,3,4-tetraphenylnaphthalene under high temperature and pressure conditions. This method yields a high purity product that can be further purified by column chromatography. The synthesis of benzo(b)triphenylene, 10-methyl- is a complex process that requires specialized equipment and expertise.
properties
CAS RN |
17278-93-2 |
|---|---|
Product Name |
BENZO(b)TRIPHENYLENE, 10-METHYL- |
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
10-methylbenzo[b]triphenylene |
InChI |
InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3 |
InChI Key |
OSLUKLQLIFPUAE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Other CAS RN |
17278-93-2 |
synonyms |
10-Methylbenzo[b]triphenylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
